4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide
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Overview
Description
4-bromo-N-[[3-[(4-chloro-1-pyrazolyl)methyl]-4-methoxyphenyl]methylideneamino]benzamide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Characterization : This compound has been explored in the synthesis and characterization of novel compounds. For instance, it is used in the creation of 1, 3, 4-oxadiazoles and hydrazone derivatives with potential antimicrobial and antioxidant properties (Chennapragada & Palagummi, 2018).
Antimicrobial and Antifungal Applications : Some derivatives of this compound have shown potent antimicrobial and antifungal activities. This includes the synthesis of various benzohydrazide derivatives with promising biological activities (Rai et al., 2009).
Anticancer Properties : There is research indicating that certain derivatives have potential anticancer activities. This includes studies on N'-((3-(substituted phenyl)-1-phenyl-1H-Pyrazol-4-yl)methylene)-(substituted) benzhydrazide derivatives (Kumar et al., 2021).
Pharmaceutical Research : The compound is used in the synthesis of other pharmacologically active substances, such as pyrazolines and thiazolidinones with potential anti-cancer and HIV activity (Patel et al., 2013).
Advanced Material Applications
Photodynamic Therapy : Derivatives of this compound have been explored for their use in photodynamic therapy, especially in the treatment of cancer. This is evident in studies involving zinc phthalocyanine derivatives (Pişkin et al., 2020).
Supramolecular Chemistry : This compound and its derivatives are utilized in the study of molecular structures and supramolecular assembly, which is crucial in the development of new materials (Cuartas et al., 2017).
Radiopharmaceutical Applications : There's research on the feasibility of using this compound in radiopharmaceuticals, especially in the synthesis of radiolabeled compounds for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Properties
Molecular Formula |
C19H16BrClN4O2 |
---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H16BrClN4O2/c1-27-18-7-2-13(8-15(18)11-25-12-17(21)10-23-25)9-22-24-19(26)14-3-5-16(20)6-4-14/h2-10,12H,11H2,1H3,(H,24,26)/b22-9+ |
InChI Key |
IDENMZZQOVIJOU-LSFURLLWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)CN3C=C(C=N3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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